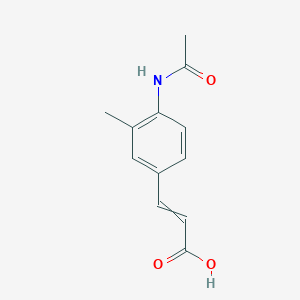

4-Acetamido-3-methylcinnamic acid

Description

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

3-(4-acetamido-3-methylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C12H13NO3/c1-8-7-10(4-6-12(15)16)3-5-11(8)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16) |

InChI Key |

KCNYFGBDSUEYAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C=CC(=O)O)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional similarities and differences between 4-acetamido-3-methylcinnamic acid and related compounds:

*Similarity scores (0–1 scale) are derived from structural and functional overlap .

†Inferred from substituent alignment with 4-acetamidocinnamic acid.

Key Observations:

Core Structure Differences: Cinnamic acid derivatives (e.g., 4-acetamidocinnamic acid) exhibit a propenoic acid side chain, enhancing conjugation and UV absorption compared to benzoic acid analogs .

Functional Group Impact: The acetamido group in all listed compounds contributes to hydrogen-bonding capacity, influencing solubility and molecular recognition . Nitro or phenoxy substitutions (e.g., in 3-acetamido-4-methyl-2-nitrobenzoic acid) introduce redox or steric effects, modifying reactivity profiles .

Biological and Synthetic Relevance: 4-Acetamidocinnamic acid (CAS 7152-04-7) is utilized in peptide coupling reactions due to its stability and compatibility with solid-phase synthesis .

Preparation Methods

Precursor Synthesis: 3-Methyl-4-nitrobenzaldehyde

-

Nitration of 3-methylbenzaldehyde : Directed by the methyl group, nitration introduces a nitro group at the para position. Using mixed nitric-sulfuric acid (90–93% HNO₃) at 0–25°C achieves mononitration.

-

Reduction and acetylation : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, followed by acetylation with acetic anhydride to yield 4-acetamido-3-methylbenzaldehyde.

Perkin Reaction Conditions

-

Reactants : 4-Acetamido-3-methylbenzaldehyde, acetic anhydride, and a base (e.g., potassium acetate).

-

Procedure : Heating at 150–180°C for 4–6 hours forms the α,β-unsaturated acid via aldol condensation.

Functionalization of Pre-formed Cinnamic Acid Derivatives

An alternative route involves modifying pre-existing cinnamic acid derivatives.

Methylation via Friedel-Crafts Alkylation

-

Substrate : 4-Acetamidocinnamic acid.

-

Conditions : AlCl₃ catalyst, methyl chloride, 0–5°C.

-

Regioselectivity : The acetamido group directs electrophilic substitution to the ortho position (3-position relative to the acid group).

-

Challenge : Competitive reaction at the para position of the acetamido group necessitates careful stoichiometry.

Photochemical Isomerization

-

Purpose : Isomerization of trans- to cis-4-acetamido-3-methylcinnamic acid.

-

Method : UV irradiation (254 nm) in ethanol for 6–12 hours, followed by solvent evaporation and purification via ionic liquid-assisted crystallization.

-

Purity : >99% cis-isomer achievable using ethanolamine-based ionic liquids.

Hydrogenation and Reduction Techniques

Selective hydrogenation protocols are critical for intermediate synthesis.

Catalytic Hydrogenation of Nitro Groups

Cyclohexane Intermediate Formation

-

Procedure : Hydrogenation of the aromatic ring to cyclohexane derivatives (e.g., using Rh/C at 80°C, 10 atm H₂) for solubility modulation.

-

Relevance : Facilitates selective functionalization before re-aromatization.

Nitration and Subsequent Functional Group Modification

Nitration strategies from benzoic acid derivatives inform cinnamic acid functionalization.

Nitration of 4-Acetamidocinnamic Acid

One-Pot Nitration-Acetylation

-

Efficiency : Combines nitration and acetylation in a single reactor, minimizing intermediate isolation.

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Perkin Reaction | 4-Acetamido-3-methylbenzaldehyde | Aldol condensation | 60–70 | 95 |

| Friedel-Crafts Methylation | 4-Acetamidocinnamic acid | Electrophilic substitution | 45–55 | 85 |

| Nitration-Reduction | 4-Nitro-3-methylcinnamic acid | Hydrogenation, acetylation | 70–80 | 90 |

| Photochemical Isomerization | trans-4-acetamido-3-methylcinnamic acid | UV irradiation | 85–95 | 99 |

Key Findings :

Q & A

Q. What are the primary synthetic routes for 4-Acetamido-3-methylcinnamic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound typically involves condensation reactions between acetamido-substituted benzaldehyde derivatives and malonic acid derivatives under acidic or basic catalysis. To optimize reaction conditions (e.g., temperature, solvent polarity, catalyst concentration), factorial design is recommended. For example, a 2³ factorial design can evaluate the effects of temperature (60–100°C), catalyst type (e.g., piperidine vs. acetic acid), and solvent (DMF vs. ethanol) on yield . Post-synthesis, purity can be validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (comparison of aromatic proton splitting patterns with literature data) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data contradictions be addressed?

- Methodological Answer : Key techniques include:

- FTIR : Confirm the presence of amide (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and carboxylic acid (O–H at ~2500–3000 cm⁻¹) groups.

- NMR : ¹H NMR should resolve methyl (δ 2.1–2.3 ppm), acetamido (δ 1.9–2.1 ppm), and cinnamic acid protons (δ 6.3–7.8 ppm). Discrepancies in chemical shifts may arise from solvent polarity or tautomerism; use deuterated DMSO or CDCl₃ for consistency .

- X-ray crystallography : Resolves structural ambiguities (e.g., cis/trans isomerism) by providing bond-length and angle data .

For conflicting data, cross-validate with meta-analysis of published spectra and apply principal component analysis (PCA) to identify outlier datasets .

Advanced Research Questions

Q. How can computational models predict synthetic pathways and optimize reactor design for this compound derivatives?

- Methodological Answer : AI-driven synthesis planning tools (e.g., Template_relevance Pistachio, Reaxys) leverage reaction databases to propose feasible routes. For example, retrosynthesis algorithms may prioritize Buchwald-Hartwig amination or Suzuki-Miyaura coupling for introducing methyl and acetamido groups . Reactor design can be simulated using COMSOL Multiphysics , integrating fluid dynamics and heat transfer models to optimize mixing efficiency and temperature gradients in continuous-flow systems . Quantum chemical studies (DFT at B3LYP/6-311+G(d,p) level) further validate transition-state energetics for key steps like keto-enol tautomerization .

Q. What strategies resolve contradictory bioactivity data in studies of this compound as a kinase inhibitor?

- Methodological Answer : Contradictions often arise from assay variability (e.g., ATP concentration, enzyme source). Standardize protocols using:

- Dose-response curves : Calculate IC₅₀ values across ≥3 independent replicates.

- Kinetic assays : Compare Michaelis-Menten parameters (Km, Vmax) under uniform conditions .

Apply systematic review frameworks (e.g., PRISMA) to aggregate data, followed by subgroup analysis to isolate confounding variables (e.g., cell line differences) . Molecular docking (AutoDock Vina) can reconcile bioactivity disparities by modeling ligand-protein interactions; e.g., assess hydrogen bonding between the acetamido group and kinase active sites .

Q. How do solvent polarity and pH influence the stability of this compound in pharmacological formulations?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

- pH stability : Use buffer systems (pH 1–9) with HPLC monitoring. Degradation peaks at pH >7 suggest hydrolysis of the acetamido group.

- Solvent effects : Compare degradation rates in polar aprotic (DMF) vs. protic (ethanol) solvents via Arrhenius plot analysis (Ea calculation) .

Molecular dynamics simulations (GROMACS) can model solute-solvent interactions, predicting aggregation tendencies or oxidative degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.